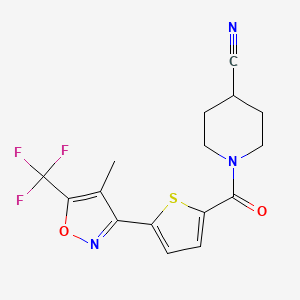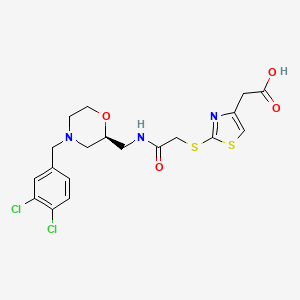
塩酸バンコマイシン
概要
説明
Vancomycin Hydrochloride is a glycopeptide antibiotic used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . It is derived from the bacterium Amycolatopsis orientalis and is known for its ability to inhibit bacterial cell wall synthesis .
科学的研究の応用
Vancomycin Hydrochloride has a wide range of scientific research applications:
In Vivo
In vivo experiments are conducted using live animals or humans. Vancomycin hydrochloride has been used in various animal models to study the effects of the antibiotic on bacterial infections. It has also been used to study the effects of Vancomycin hydrochloride on the immune system and other physiological processes.
In Vitro
In vitro experiments are conducted in test tubes or other artificial environments. Vancomycin hydrochloride has been used in a variety of in vitro experiments to study the effects of the antibiotic on bacterial growth and other biochemical processes. It has also been used to study the effects of Vancomycin hydrochloride on the cell membrane and other cellular components.
作用機序
Vancomycin Hydrochloride works by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death . This mechanism is particularly effective against Gram-positive bacteria .
Similar Compounds:
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of Vancomycin Hydrochloride: Vancomycin Hydrochloride is unique due to its strong binding affinity to the D-alanyl-D-alanine terminus, making it highly effective against resistant strains of bacteria . Its ability to treat severe infections caused by MRSA and Clostridium difficile sets it apart from other antibiotics .
生物活性
Vancomycin hydrochloride has been shown to be effective against a wide range of Gram-positive bacteria. It is commonly used to treat serious infections caused by MRSA and other Gram-positive bacteria.
Biochemical and Physiological Effects
Vancomycin hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Gram-positive bacteria, as well as to inhibit the production of certain enzymes and toxins. It has also been shown to have immunomodulatory effects, and to stimulate the production of certain cytokines.
実験室実験の利点と制限
Vancomycin hydrochloride is a widely used antibiotic in laboratory experiments. It is relatively easy to obtain and use in experiments, and is relatively inexpensive compared to other antibiotics. However, Vancomycin hydrochloride is not effective against Gram-negative bacteria, and therefore cannot be used to study the effects of antibiotics on these organisms.
将来の方向性
Vancomycin hydrochloride has been used extensively in research and clinical settings, but there is still much to be learned about the antibiotic. Some potential future directions of research include: exploring new methods of synthesis and production to reduce the cost of Vancomycin hydrochloride; studying the effects of Vancomycin hydrochloride on other bacterial species; exploring new uses for Vancomycin hydrochloride in the treatment of bacterial infections; and studying the effects of Vancomycin hydrochloride on the immune system and other physiological processes.
Safety and Hazards
Vancomycin hydrochloride has been associated with ototoxicity (deafness), renal injury, a drop in blood pressure (following intravenous administration), lowered leukocyte or eosinophil counts in the blood, and allergic reactions such as urticaria, rashes, nausea, chills, fever, and even anaphylactic responses . It is recommended to be administered in a dilute solution slowly, over at least 60 minutes (maximum rate of 10 mg/min for doses >500 mg) due to the high incidence of pain and thrombophlebitis and to avoid an infusion reaction known as the vancomycin flushing reaction .
生化学分析
Biochemical Properties
Vancomycin hydrochloride works by blocking bacterial cell wall biosynthesis at the level of peptidoglycan biosynthesis . It inhibits the incorporation of terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides . It is effective against Gram-positive bacteria . Vancomycin hydrochloride also alters bacterial-cell-membrane permeability and RNA synthesis .
Cellular Effects
Vancomycin hydrochloride primarily inhibits the formation of the bacterial cell wall . It also affects the permeability of the bacterial cell membrane and RNA synthesis . This leads to cell wall defects and bacterial death .
Molecular Mechanism
The molecular mechanism of action of vancomycin hydrochloride involves binding with high affinity to the poly-terminus alanyl-alanine of the precursor peptide located on the sensitive bacterial cell wall . This blocks the biosynthesis of the peptide glycan polymer constituting the bacterial cell wall, resulting in cell wall defects and bacterial death .
Temporal Effects in Laboratory Settings
Vancomycin hydrochloride solutions at concentrations used in clinical services have been found to be stable . The stability of vancomycin hydrochloride can be affected by factors such as the degree of inflammation present .
Dosage Effects in Animal Models
In animal studies, vancomycin hydrochloride is administered intravenously at a dose rate of 20 mg/kg over a 1-h period at 12 h intervals . The dosage for horses is 4.3–7.5 mg/kg in 8 h intervals, and for dogs, it is 15 mg/kg in 6 h intervals .
Metabolic Pathways
Vancomycin hydrochloride is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .
Transport and Distribution
Vancomycin hydrochloride penetrates into most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . In patients with normal creatinine clearance, vancomycin hydrochloride has an α-distribution phase of ∼30 min to 1 h and a β-elimination half-life of 6–12 h .
Subcellular Localization
As an antibiotic, vancomycin hydrochloride does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: Vancomycin Hydrochloride is typically produced through a fermentation process involving the bacterium Amycolatopsis orientalis . The fermentation broth is then subjected to a series of purification steps, including solvent extraction, precipitation, and crystallization, to isolate the antibiotic in its pure form .
Industrial Production Methods: Industrial production of Vancomycin Hydrochloride involves large-scale fermentation followed by downstream processing to purify the compound. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and potency of the final product .
化学反応の分析
Types of Reactions: Vancomycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Vancomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions include various degradation products and substituted derivatives of Vancomycin .
特性
| { "Design of the Synthesis Pathway": "Vancomycin hydrochloride can be synthesized through a semi-synthetic method. The synthesis pathway involves the modification of vancomycin through the addition of a hydrochloride group to the molecule. The hydrochloride group is added to the molecule to increase its solubility in water, making it more suitable for medical applications.", "Starting Materials": ["Vancomycin", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol"], "Reaction": ["Vancomycin is dissolved in methanol and treated with sodium hydroxide to remove the acetyl groups from the molecule.", "Hydrochloric acid is added to the solution to protonate the amine groups of the molecule.", "The solution is then evaporated to dryness and the resulting solid is dissolved in ethanol.", "Hydrochloric acid is added to the ethanol solution to form Vancomycin hydrochloride.", "The solution is filtered and the resulting solid is dried to obtain Vancomycin hydrochloride."] } | |
CAS番号 |
1404-93-9 |
分子式 |
C66H76Cl3N9O24 |
分子量 |
1485.7 g/mol |
IUPAC名 |
48-[3-[(4S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24?,34?,35?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57?,65?,66-;/m0./s1 |
InChIキー |
LCTORFDMHNKUSG-VSPPCZCGSA-N |
異性体SMILES |
CC1C([C@@](CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl |
その他のCAS番号 |
1404-93-9 |
ピクトグラム |
Irritant |
関連するCAS |
1404-90-6 (Parent) |
同義語 |
AB-Vancomycin Diatracin Hydrochloride, Vancomycin Sulfate, Vancomycin Vanco Azupharma VANCO-cell Vanco-saar Vancocin Vancocin HCl Vancocine Vancomicina Abbott Vancomicina Chiesi Vancomicina Combino Phar Vancomicina Norman Vancomycin Vancomycin Hexal Vancomycin Hydrochloride Vancomycin Lilly Vancomycin Phosphate (1:2) Vancomycin Phosphate (1:2), Decahydrate Vancomycin Sulfate Vancomycin-ratiopharm Vancomycine Dakota |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does vancomycin hydrochloride exert its antibacterial effect?
A1: Vancomycin hydrochloride targets the peptidoglycan layer of bacterial cell walls, essential for their structural integrity. It specifically binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This ultimately leads to bacterial cell death. [, , , ]
Q2: Why is vancomycin hydrochloride particularly effective against Gram-positive bacteria?
A2: Gram-positive bacteria have a thick peptidoglycan layer exposed on their outer surface, making them highly susceptible to vancomycin hydrochloride. []
Q3: What is the molecular formula and weight of vancomycin hydrochloride?
A3: The molecular formula of vancomycin hydrochloride is C66H75Cl2N9O24, and its molecular weight is 1449.26 g/mol. [, ]
Q4: What spectroscopic techniques are useful for characterizing vancomycin hydrochloride?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for structural elucidation and identification of vancomycin hydrochloride. [] Researchers have used these techniques to confirm its chemical structure and analyze its purity. [, ]
Q5: How stable is vancomycin hydrochloride in various solutions for intravenous administration?
A5: Studies have investigated the stability of vancomycin hydrochloride in solutions like 5% dextrose, 0.9% sodium chloride, and various concentrations of dextrose injection. [, , ] Results show that vancomycin hydrochloride remains stable for extended periods at both refrigerated and room temperatures in these solutions, making it suitable for preparation in advance of infusion. [, , ]
Q6: Can vancomycin hydrochloride be mixed with other drugs in infusion solutions?
A6: Compatibility studies are crucial when combining drugs in infusions. Research indicates that while vancomycin hydrochloride is compatible with some drugs like famotidine, [] it shows compatibility issues with others like aztreonam, particularly at higher concentrations. []
Q7: How does ethylene oxide gas sterilization affect vancomycin hydrochloride injection vials?
A7: Ethylene oxide gas (EOG) sterilization, commonly used for vancomycin hydrochloride vials, can lead to EOG contamination. [] Research suggests that a sufficient degassing period, either by aeration or storage, is crucial for safe use to eliminate residual EOG. []
Q8: What are the challenges in formulating vancomycin hydrochloride for oral administration?
A8: Vancomycin hydrochloride exhibits poor oral bioavailability due to its limited permeability across the gastrointestinal tract. [, ] This necessitates frequent dosing to achieve therapeutic levels. []
Q9: How can the stability and bioavailability of vancomycin hydrochloride be improved?
A9: Researchers are exploring various strategies:
- Liposomal encapsulation: Encapsulating vancomycin hydrochloride in liposomes has shown promise in enhancing its stability, permeability, and sustained release. [, , ] This approach aims to improve its effectiveness and reduce dosing frequency. [, , ]
- Chitosan-based systems: Utilizing chitosan salts and nanoparticles in microparticles has demonstrated potential for controlled and sustained release of vancomycin hydrochloride, particularly for colon-targeted delivery. [, , ] This is especially relevant for treating conditions like Clostridium difficile colitis. []
Q10: What are the advantages of targeted delivery systems for vancomycin hydrochloride?
A10: Targeted delivery systems offer several benefits:
- Enhanced efficacy: Delivering vancomycin hydrochloride directly to the infection site, such as in osteomyelitis, can maximize its local concentration and improve treatment outcomes. []
- Reduced toxicity: Targeted delivery can minimize systemic exposure, potentially reducing the risk of adverse effects, particularly nephrotoxicity. [, ]
Q11: What delivery approaches are being explored for vancomycin hydrochloride?
A11: Various drug delivery systems are under investigation:
- Multivesicular liposomes: These liposomes are being developed for the sustained locoregional delivery of vancomycin hydrochloride, particularly in treating bone infections like osteomyelitis. []
- Cationic multivesicular liposomes: This approach aims to enhance the delivery and efficacy of vancomycin hydrochloride while maintaining stability. []
Q12: What in vitro models are used to study vancomycin hydrochloride activity?
A12: Researchers commonly use:
- Bacterial culture: Studies assessing the minimum inhibitory concentration (MIC) of vancomycin hydrochloride against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), rely heavily on bacterial culture techniques. [, , , , ]
- Cell culture: Cell-based assays using human placental and dog kidney cells help evaluate the permeability of vancomycin hydrochloride formulations across biological barriers. [] This information is valuable in understanding potential drug distribution and toxicity. []
Q13: What in vivo models are used to evaluate vancomycin hydrochloride efficacy?
A13: Animal models play a crucial role in understanding vancomycin hydrochloride activity in a living system:
- Rat model of vascular graft infection: This model is employed to study the efficacy of vancomycin hydrochloride in preventing and treating infections associated with implanted medical devices. []
- Pneumonia model mice: Researchers utilize this model to investigate the synergistic antibacterial effects of vancomycin hydrochloride in combination with other antimicrobial agents, like Callicarpa nudiflora. []
Q14: Is resistance to vancomycin hydrochloride a concern?
A14: Yes, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA) poses a significant challenge. [, ] This highlights the need for continuous monitoring and development of alternative therapies.
Q15: How is vancomycin hydrochloride quantified in various matrices?
A15: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate and sensitive determination of vancomycin hydrochloride concentrations. [, , , , , , , , ] Researchers have developed and validated various HPLC methods using different detectors, such as diode-array detection (DAD) and ultraviolet (UV) detection. [, , , , , , , ]
Q16: What are the advantages of flow injection analysis techniques?
A16: Flow injection analysis (FIA) methods offer advantages like high sample throughput, reduced reagent consumption, and automation potential, making them valuable tools for analyzing vancomycin hydrochloride in pharmaceutical preparations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
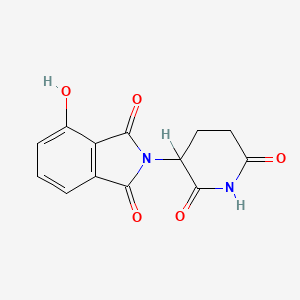
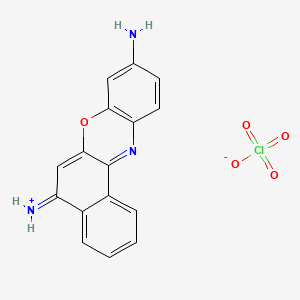

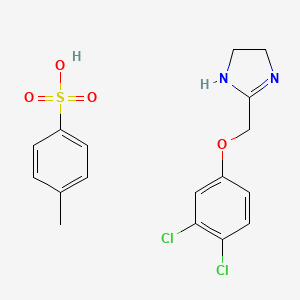


![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)

